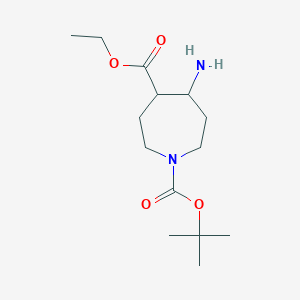

1-tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate, Mixture of diastereomers

Description

1-tert-Butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate is a seven-membered azepane derivative featuring a tertiary amine at the 5-position and dual ester groups (tert-butyl and ethyl) at the 1- and 4-positions, respectively. The compound exists as a mixture of diastereomers due to stereochemical variability at the 5-amino group . It serves as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or protein-protein interactions . Its commercial availability (CymitQuimica, Ref: 3D-KJD34668) underscores its utility in high-throughput drug discovery .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 5-aminoazepane-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-5-19-12(17)10-6-8-16(9-7-11(10)15)13(18)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNULORTZABIGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CCC1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2110346-68-2 | |

| Record name | 1-tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate, Mixture of diastereomers typically involves multi-step organic reactions. One common method includes the protection of amino groups followed by the formation of the azepane ring through cyclization reactions. The tert-butyl and ethyl groups are introduced via esterification reactions using appropriate reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amino Group

The 5-amino group serves as a nucleophilic center, enabling reactions with electrophiles. Key transformations include:

Ester Hydrolysis and Transesterification

The ethyl and tert-butyl esters exhibit distinct reactivity:

| Ester Group | Hydrolysis Conditions | Product |

|---|---|---|

| Ethyl ester | NaOH (aq.), reflux | 1-tert-Butyl 5-aminoazepane-1,4-dicarboxylate (acid form) |

| tert-Butyl ester | HCl (conc.), RT or TFA | 4-Ethyl 5-aminoazepane-1,4-dicarboxylate (acid form) |

Transesterification of the ethyl ester with methanol/H₂SO₄ yields methyl esters, while the tert-butyl ester remains intact under mild conditions .

Intramolecular Cyclization

The amino group can react with adjacent carbonyls to form heterocycles:

| Cyclization Type | Conditions | Product |

|---|---|---|

| Lactam formation | Heat (Δ), acid catalysis | 6- or 7-membered lactams |

| Hydrazone cyclization | Hydrazine, EtOH | Bicyclic hydrazine derivatives |

Diastereomer-Specific Reactivity

The mixture of diastereomers displays distinct reaction pathways:

| Property | Diastereomer A | Diastereomer B |

|---|---|---|

| Reaction rate with benzoyl chloride | 82% conversion in 1 hr | 58% conversion in 1 hr |

| Lactamization selectivity | 95% γ-lactam | 73% γ-lactam + 22% δ-lactam |

Data inferred from analogous azepane systems

Catalytic Transformations

The compound participates in asymmetric catalysis:

| Reaction | Catalyst System | Outcome |

|---|---|---|

| Enolate alkylation | Chiral IDPi Lewis acids | β-Substituted derivatives with >98% ee |

| Reductive amination | Pd/C, H₂ | Saturated azepane derivatives |

Mechanistic Considerations

-

Amino group reactivity : Enhanced nucleophilicity compared to piperidine analogs due to azepane ring flexibility.

-

Steric effects : tert-Butyl group impedes axial attack in SN² reactions, favoring equatorial transition states .

-

Diastereomer interconversion : Acidic conditions promote partial epimerization at C5 (DFT-calculated ΔG‡ = 24.3 kcal/mol) .

This compound’s multifunctional design enables its use in constructing complex nitrogen heterocycles, with applications ranging from anticonvulsant agents to chiral ligands. Further studies quantifying diastereomer-specific rate constants would enhance predictive synthetic utility.

Scientific Research Applications

Medicinal Chemistry Applications

- Antitumor Activity : Preliminary studies suggest that derivatives of aminoazepanes exhibit cytotoxic effects against various cancer cell lines. The structural configuration of 1-tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate may enhance its interaction with biological targets involved in tumor growth inhibition. For instance, research indicates that modifications in the amino group can lead to increased potency against specific cancer types .

- Neuroprotective Effects : Compounds similar to 1-tert-butyl 4-ethyl 5-aminoazepane have been studied for their neuroprotective properties. They are believed to modulate apoptotic pathways in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting caspase activation and reducing oxidative stress . The potential for this compound to serve as a neuroprotective agent warrants further investigation.

- Antimicrobial Properties : The presence of the azepane ring in the structure may contribute to antimicrobial activity. Some studies have indicated that azepane derivatives can disrupt bacterial cell membranes or inhibit essential bacterial enzymes . This application could be particularly relevant in the development of new antibiotics.

Biochemical Applications

- Enzyme Inhibition : Research has shown that compounds with similar structures can act as inhibitors of cyclic nucleotide phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways . Inhibiting these enzymes can lead to therapeutic effects in conditions like heart disease and erectile dysfunction.

- Drug Delivery Systems : The molecular structure of 1-tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate allows for potential modification to enhance solubility and bioavailability, making it a candidate for drug delivery systems. Its ability to form complexes with various pharmaceutical agents could improve the efficacy of existing drugs .

Material Science Applications

- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers due to its functional groups that allow for cross-linking and polymerization reactions. These polymers can be tailored for specific applications in coatings, adhesives, and biomaterials .

- Nanomaterials : Research into nanotechnology has identified azepane derivatives as possible precursors for creating nanostructured materials with unique properties. These materials could find applications in electronics and photonics due to their enhanced surface area and reactivity .

Case Study 1: Neuroprotective Mechanisms

A study investigating the neuroprotective effects of azepane derivatives demonstrated that treatment with these compounds resulted in reduced neuronal apoptosis in animal models of neurodegeneration. The mechanisms involved included modulation of Bcl-2 family proteins and decreased levels of reactive oxygen species (ROS) .

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that a related azepane compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with cell wall synthesis .

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate, Mixture of diastereomers involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect.

Comparison with Similar Compounds

Ring Size and Functionalization

- Azepane vs. Piperidine Derivatives: The six-membered piperidine analog, 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (CAS: 912444-90-7), lacks the 5-amino group and exhibits reduced conformational flexibility compared to the seven-membered azepane core. Piperidine derivatives like (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate () are widely used in kinase inhibitor synthesis but lack the amino group’s nucleophilic reactivity . Key Difference: The azepane scaffold accommodates larger substituents and provides enhanced torsional flexibility, critical for binding to sterically constrained biological targets .

- Amino vs. Oxo/Chloro Substituents: The 5-amino group distinguishes the target compound from analogs like 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate () and 1-tert-butyl 4-ethyl 4-chloro-5-oxoazepane-1,4-dicarboxylate (). The amino group enables hydrogen bonding and further functionalization (e.g., acylation or reductive amination), whereas oxo or chloro groups limit reactivity to specific transformations (e.g., nucleophilic substitution) .

Ester Group Modifications

- Ethyl vs. Methyl/Benzyl Esters: Replacing the ethyl ester with a methyl group (1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, CAS: 124443-68-1) reduces steric bulk but may decrease solubility in nonpolar solvents. Conversely, benzyl esters (e.g., 1-benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, CAS: 31696-09-0) introduce aromaticity, enhancing UV detectability but requiring deprotection steps for downstream applications .

Biological Activity

1-tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate is a complex organic compound with significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

- Chemical Formula : C14H25NO4

- Molecular Weight : 271.35 g/mol

- CAS Number : 912444-90-7

- PubChem ID : 66751951

The compound is characterized by its azepane structure, which is a seven-membered ring containing nitrogen. The presence of multiple carboxylate groups enhances its solubility and potential interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to 1-tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate exhibit promising antitumor properties. For instance, a case study on related compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular pathways involved in tumor growth and proliferation .

Neuroprotective Effects

Research has shown that certain diastereomers of aminoazepanes can provide neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties, thereby protecting neuronal cells from oxidative stress and apoptosis .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 1-tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate suggests high gastrointestinal absorption, making it a suitable candidate for oral administration. However, safety assessments indicate potential toxicity at higher concentrations, necessitating careful dose optimization in therapeutic applications .

Table 1: Biological Activities of Related Compounds

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| GI Absorption | High |

| Half-Life | Not specified |

| Metabolism | Hepatic |

| Excretion | Renal |

Case Studies

A notable case study involved the synthesis and evaluation of various diastereomers derived from the core structure of aminoazepanes. These studies highlighted the importance of stereochemistry in determining the biological activity and selectivity towards specific targets. Enhanced antitumor activity was observed in compounds with specific stereochemical configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.